3-Methyl-5-pentyl-2-furanundecanoic acid
Overview
Description
3-Methyl-5-pentyl-2-furanundecanoic acid is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position . They are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .
Molecular Structure Analysis
The molecular formula of 3-Methyl-5-pentyl-2-furanundecanoic acid is C21H36O3 . The structure includes a central furan moiety with a carboxylalkyl chain in the 2-position and an alkyl chain in the 5-position .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-5-pentyl-2-furanundecanoic acid is 336.51 . It is supplied as a neat solid and should be stored in a freezer .Scientific Research Applications
Volatile Compounds and Oxidation Studies
Volatile Compounds as Indicators of Linoleic Acid Oxidation The study by Cossignani et al. (2014) explored volatiles produced during the heating of conjugated and unconjugated linoleic acid. Among various volatile compounds like aldehydes, furan fatty acids (FA), and methyl esters, it was found that certain compounds like heptanal, trans-2-octenal, and 2-hexyl-furan could be characteristic compounds produced during CLA-rich sample oxidation. This research could be relevant for understanding the behavior of 3-Methyl-5-pentyl-2-furanundecanoic acid under similar conditions, considering its structural similarity to the furan fatty acids mentioned in the study. Read more.
Chemical Synthesis and Catalysis
Isomerization Catalyzed by Silver Nitrate on Silica Gel Marshall and Sehon (2003) presented a study on the isomerization of β-alkynyl allylic alcohols to furans catalyzed by silver nitrate on silica gel, specifically mentioning 2-pentyl-3-methyl-5-heptylfuran. This research could provide insights into potential synthetic pathways and catalysis methods relevant to the synthesis or modification of 3-Methyl-5-pentyl-2-furanundecanoic acid. Read more.
Biomass Conversion and Biofuel Production
Synthesis of Biomass-Derived Chemicals The synthesis of 2,5-hexanedione from biomass-derived dimethyl furane, as described by Yueqin et al. (2016), showcases the potential of biomass as a resource for producing valuable chemicals. This research might offer a perspective on the utilization of biomass for synthesizing or deriving compounds structurally related to 3-Methyl-5-pentyl-2-furanundecanoic acid. Read more.
Conversion of Bio-oil Compounds over Catalysts Bertero et al. (2013) studied the reactivity and product distribution in the conversion of compounds representing bio-oils over an equilibrium FCC catalyst. Understanding the conversion processes and product yields of various bio-oil compounds can be relevant for the transformation or application of 3-Methyl-5-pentyl-2-furanundecanoic acid in similar contexts. Read more.
Safety And Hazards
properties
IUPAC Name |
11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBMEGPXZUECM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453626 | |
Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-pentyl-2-furanundecanoic acid | |
CAS RN |
57818-37-8 | |
Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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